N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
Description
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a benzoxazole core linked to a chlorinated phenyl group and a 4-methylphenoxy side chain. This compound’s structure combines a heterocyclic benzoxazole moiety, known for its electron-rich aromatic system, with a chloro substituent that enhances lipophilicity and a phenoxy group that may influence binding interactions.
Properties
Molecular Formula |
C23H19ClN2O3 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-3-7-17(8-4-14)28-13-22(27)25-16-6-9-19(24)18(12-16)23-26-20-11-15(2)5-10-21(20)29-23/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
DEYAZGMUZGSOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . The reaction yields can vary between 45-60% depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of metal catalysts, nanocatalysts, or ionic liquid catalysts to enhance the reaction efficiency and yield . The choice of catalyst and reaction conditions is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Scientific Research Applications
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Due to its anticancer properties, it is studied for potential therapeutic applications in oncology.
Industry: The compound is used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound may inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways . For its anticancer properties, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
*Estimated based on analogs in .
Key Observations:
- Benzoxazole vs. Benzothiazole : The target compound’s benzoxazole core contains an oxygen atom, whereas benzothiazole analogs (e.g., ) feature sulfur. This substitution increases polarizability and may alter binding interactions in biological systems due to sulfur’s larger atomic radius and nucleophilicity.
- The 4-methylphenoxy group in the target compound balances lipophilicity and steric bulk.
- Side Chain Variations : The allyl and methoxyphenyl groups in introduce different steric and electronic profiles, which could influence metabolic stability and target engagement.
Physicochemical Data:
- Melting Points : The allyl-containing analog has a melting point of 124.9–125.4°C, suggesting moderate crystallinity. The target compound’s melting point is expected to be higher due to its rigid benzoxazole core.
- Polarity: The 4-methylphenoxy group in the target compound confers moderate lipophilicity, whereas methoxy () or hydroxy () groups increase polarity.
Biological Activity
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a compound with significant biological activity, particularly in the context of osteoclast differentiation and bone resorption. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Chemical Name : N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
- Molecular Formula : C23H19ClN2O3
- Molecular Weight : 406.86156 g/mol
- CAS Number : 346648-64-4
Biological Activity Overview
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has been studied primarily for its effects on osteoclasts, which are cells responsible for bone resorption. The compound exhibits properties that inhibit osteoclast differentiation and activity, making it a potential therapeutic agent for conditions like osteoporosis.
Research indicates that this compound inhibits RANKL-induced osteoclastogenesis without affecting the differentiation of primary osteoblasts. Key findings include:
- Inhibition of Osteoclast Marker Genes : The compound suppresses the expression of genes associated with osteoclast differentiation, such as c-Fos and NFATc1.
- Bone Resorption Suppression : It significantly reduces bone resorption and actin ring formation in osteoclasts, which are critical for their bone-resorbing function.
- Protection Against Bone Loss : In animal models, N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has demonstrated efficacy in preventing ovariectomy-induced bone loss, a common model for postmenopausal osteoporosis.
Table 1: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Osteoclast Differentiation | Inhibited by the compound in vitro |
| Gene Expression | Suppressed expression of c-Fos and NFATc1 |
| Bone Resorption | Decreased significantly in treated samples |
| Animal Model Efficacy | Prevented bone loss in ovariectomized mice |
Case Study: Osteoporosis Model
A study conducted on ovariectomized mice revealed that treatment with N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide led to a significant reduction in bone loss compared to controls. Histological analysis showed preserved trabecular architecture and reduced osteoclast numbers in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
